molecular formula C10H15N3O B1243844 3-Methyl-5-(quinuclidin-3-yl)-1,2,4-oxadiazole

3-Methyl-5-(quinuclidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B1243844
M. Wt: 193.25 g/mol
InChI Key: CJZKUTNGRZKBRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-5-(quinuclidin-3-yl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure containing nitrogen atoms. The specific structure of this compound includes a 1-azabicyclo[2.2.2]octane core with a 3-methyl-1,2,4-oxadiazol-5-yl substituent. This unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 3-Methyl-5-(quinuclidin-3-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the azabicyclo core followed by the introduction of the oxadiazole ring. Common reaction conditions include the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

3-Methyl-5-(quinuclidin-3-yl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where the oxadiazole ring can be substituted with different nucleophiles under appropriate conditions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

3-Methyl-5-(quinuclidin-3-yl)-1,2,4-oxadiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(quinuclidin-3-yl)-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity. This interaction is facilitated by the compound’s unique structure, which allows it to fit into specific binding pockets .

Comparison with Similar Compounds

Similar compounds to 3-Methyl-5-(quinuclidin-3-yl)-1,2,4-oxadiazole include:

The uniqueness of this compound lies in its specific combination of the azabicyclo core and the oxadiazole ring, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

5-(1-azabicyclo[2.2.2]octan-3-yl)-3-methyl-1,2,4-oxadiazole

InChI

InChI=1S/C10H15N3O/c1-7-11-10(14-12-7)9-6-13-4-2-8(9)3-5-13/h8-9H,2-6H2,1H3

InChI Key

CJZKUTNGRZKBRH-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2CN3CCC2CC3

Synonyms

3-(3-methyl-1,2,4-oxadiazol-5-yl)quinuclidine hydrochloride
L 658,903
L 658903
L-658,903
L-658903

Origin of Product

United States

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